4-Nitrophenyl propiolate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5NO4 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
(4-nitrophenyl) prop-2-ynoate |
InChI |
InChI=1S/C9H5NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h1,3-6H |
InChI Key |
LCWVSNGGGAEKPU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitrophenyl Propiolate and Analogous Activated Propiolates
Direct Synthesis Strategies for 4-Nitrophenyl Propiolate
Direct synthesis routes involve the formation of the ester bond between propiolic acid and 4-nitrophenol (B140041) in a single key step. These methods are often favored for their atom economy and straightforward reaction pathways.
Conventional Esterification Approaches
Conventional esterification methods for synthesizing activated esters like this compound typically involve the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent and often a catalyst. A common approach is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jove.com These reactions are generally mild and efficient but often require anhydrous conditions to prevent hydrolysis of the reagents and products. jove.com
The general mechanism involves the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack by the alcohol. While effective, traditional Steglich esterifications often employ chlorinated solvents or dimethylformamide (DMF), which pose environmental and health concerns. jove.com
Novel Reagent-Mediated Synthesis Protocols
Recent advancements in synthetic methodology have introduced novel reagents and protocols to improve the efficiency and applicability of esterification reactions. For instance, the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can facilitate the coupling of carboxylic acids and alcohols under mild conditions. escholarship.org
Another area of development is the use of organocatalysts. For example, L-proline has been used to catalyze the reaction between ethyl propiolate and benzylidenemalononitrile, proceeding through a conjugate addition mechanism. beilstein-journals.org While not a direct synthesis of this compound, this highlights the potential of organocatalysis in activating propiolate systems for further reactions.
Indirect Synthetic Routes via Activated Ester Precursors
Indirect routes to this compound involve the preparation of a more reactive precursor, which is then converted to the desired product. This multi-step approach can sometimes offer advantages in terms of yield and purity.
Precursor Derivatization and Activation
The synthesis of complex esters can be achieved by activating a precursor molecule. For example, gramine (B1672134) derivatives can be coupled with activated esters in the presence of ethyl propiolate under mild conditions. nih.gov This method involves the in-situ generation of a reactive 3-methylene-3H-indole intermediate which is then trapped by the nucleophilic activated ester. nih.gov This strategy underscores the principle of using a precursor (the gramine) that can be activated to facilitate a desired bond formation.
Role of 4-Nitrophenyl Chloroformate in Related Synthesis
4-Nitrophenyl chloroformate (NPC) is a highly versatile reagent for the activation of alcohols and amines. researchgate.netnbinno.comsigmaaldrich.comnbinno.com It reacts with alcohols to form 4-nitrophenyl carbonates, which are stable yet reactive intermediates. researchgate.netnbinno.com These activated carbonates can then undergo nucleophilic substitution with a variety of nucleophiles to form new products. For instance, the hydroxyl groups of a polymer can be activated with NPC in the presence of DMAP, making them susceptible to substitution by amines or other alcohols. reddit.com This two-step process, where an alcohol is first activated with NPC and then reacted with a second nucleophile, is a common strategy in the synthesis of complex molecules, including peptides and pharmaceuticals. nbinno.com The reactivity of NPC makes it a valuable tool for creating activated esters and related compounds under mild conditions. nbinno.comsigmaaldrich.com
Green Chemistry Principles in Activated Ester Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for esters. A primary focus is the reduction of hazardous waste, particularly by replacing harmful solvents. jove.com Research has demonstrated that acetonitrile (B52724) can serve as a greener alternative to traditional chlorinated solvents in Steglich esterification without compromising reaction rates or yields. jove.com
Furthermore, the development of catalytic systems that utilize environmentally benign oxidants is a key area of green chemistry. For example, catalysts that enable the use of molecular oxygen as the sole oxidant in cross-dehydrogenative coupling (CDC) reactions for ester synthesis represent a significant step towards more sustainable chemical production. labmanager.com These reactions, which form C-O bonds directly from C-H bonds and carboxylic acids, are highly atom-economical, with water being the only byproduct. labmanager.com
Enzymatic synthesis of esters is another prominent green chemistry approach. researchgate.net Lipases, for instance, can catalyze esterification under mild conditions, often with high selectivity, reducing the formation of byproducts. researchgate.netacs.org This method avoids the use of harsh reagents and can be more energy-efficient than traditional chemical methods. researchgate.net The development of photocatalytic methods using visible light as a sustainable energy source and green oxidants like O2 also aligns with green chemistry principles. acs.org
Table of Research Findings on Ester Synthesis Methodologies:
| Methodology | Key Reagents/Catalysts | Solvent/Conditions | Key Advantages | Relevant Citations |
| Conventional Esterification | DCC, EDC, DMAP | Anhydrous, often chlorinated solvents or DMF | Mild, efficient for a wide range of substrates | , jove.com |
| Greener Steglich Esterification | EDC, DMAP | Acetonitrile | Reduced environmental and health impact | jove.com |
| Cross-Dehydrogenative Coupling | Bimetallic oxide cluster catalysts | Oxygen as oxidant | High atom economy, environmentally benign | labmanager.com |
| Enzymatic Esterification | Lipases | Mild, often aqueous or solvent-free | High selectivity, reduced byproducts, energy efficient | researchgate.net, acs.org |
| Photocatalytic Synthesis | Organic photocatalyst (e.g., thioxanthone), O2 | Green solvents (e.g., ethyl acetate), visible light | Sustainable energy source, green oxidant | acs.org |
| Activation with NPC | 4-Nitrophenyl chloroformate, DMAP | Anhydrous DCM | Versatile for activating alcohols, mild conditions | researchgate.net, nbinno.com, reddit.com |
Atom Economy and Waste Minimization
The principle of atom economy, introduced by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. um-palembang.ac.idwikipedia.org An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no waste. wikipedia.orgcognitoedu.org However, many classical organic reactions, including substitution and elimination reactions, fall short of this ideal. jetir.org
The synthesis of this compound via the widely used DCC coupling method serves as a pertinent example of a reaction with suboptimal atom economy. In this process, propiolic acid is activated by DCC, which then reacts with 4-nitrophenol to form the desired ester.
Reaction Scheme for DCC-mediated Esterification: Propiolic Acid + 4-Nitrophenol + DCC → this compound + N,N'-Dicyclohexylurea (DCU)
A significant drawback of this method is the formation of a stoichiometric amount of N,N'-dicyclohexylurea (DCU) as a byproduct. google.com The generation of DCU substantially lowers the reaction's atom economy, as the atoms of the DCC molecule are not incorporated into the final product but instead form a waste byproduct. wikipedia.org Furthermore, DCU is sparingly soluble in many common organic solvents, often complicating the purification of the desired ester product and requiring filtration and washing steps that consume additional solvent and energy. google.com
To address these shortcomings, alternative coupling agents have been employed. One such agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used as its hydrochloride salt. wikipedia.orgsigmaaldrich.com The primary advantage of EDC over DCC lies in the properties of its urea (B33335) byproduct. The urea formed from EDC is water-soluble, allowing for its easy removal from the reaction mixture through a simple aqueous workup. wikipedia.org This simplifies the purification process and aligns better with green chemistry principles by reducing solid waste and potentially minimizing the use of organic solvents for purification. While this improves the ease of purification and waste handling, it does not fundamentally change the atom economy of the coupling reaction itself, as a stoichiometric byproduct is still generated.
The table below compares the atom economy of substitution reactions, typical of propiolate ester synthesis, with other reaction types.
| Reaction Type | General Example | Inherent Atom Economy | Relevance to Propiolate Synthesis |
| Addition | Ethene + H₂ → Ethane | 100% | Not directly applicable for ester formation from acid and alcohol. |
| Rearrangement | Allyl phenyl ether → o-Allyl phenol (B47542) | 100% | Not a primary route for this compound synthesis. |
| Substitution | CH₃Cl + KOH → CH₃OH + KCl | < 100% | The standard method for synthesizing this compound falls into this category, with the coupling agent's atoms becoming waste. cognitoedu.orgjetir.org |
| Elimination | Ethanol → Ethene + H₂O | < 100% | Not applicable for this specific synthesis. |
Solvent-Free or Aqueous Reaction Conditions
Reducing or eliminating the use of volatile and often hazardous organic solvents is a key objective in green chemistry. nih.gov This has led to investigations into performing organic reactions under solvent-free conditions or in environmentally benign solvents like water.
Solvent-Free Synthesis
Solvent-free reaction conditions, often facilitated by techniques like mechanochemistry (ball milling), can lead to cleaner, more efficient, and economical processes. nih.govorganic-chemistry.org Research has demonstrated that the addition of amines to alkyl propiolates can be achieved efficiently in a planetary ball mill without any solvent. organic-chemistry.org These reactions have shown quantitative conversion in very short timeframes (e.g., five minutes) without the need for a catalyst, highlighting the potential of mechanochemistry to promote reactions involving activated alkynes. organic-chemistry.org While this specific example involves a subsequent reaction of a propiolate ester rather than its synthesis, it illustrates the feasibility of applying solvent-free techniques to this class of compounds.
Other solvent-free approaches to esterification include the use of solid-supported catalysts, such as dried ion-exchange resins (e.g., Dowex H+), which can produce simple esters in high yields and purity with straightforward workup procedures involving only filtration and evaporation. uwlax.eduacs.orgnih.gov Applying such methodologies to the synthesis of activated esters like this compound could significantly reduce the environmental footprint by eliminating solvent use for both the reaction and purification steps.
Aqueous Reaction Conditions
Performing reactions in water offers significant environmental and safety advantages over traditional organic solvents. While the hydrolysis of activated esters can be a concern, several synthetic methods involving activated acetylenes have been successfully developed in aqueous media. For instance, multicomponent reactions involving alkyl propiolates, dithiocarbamates, and isocyanides have been shown to proceed efficiently in water to form complex heterocyclic products, often without the need for a catalyst. iau.ir Similarly, the synthesis of various pyran derivatives using activated alkynes has been successfully carried out in water, demonstrating its utility as a viable reaction medium. tandfonline.com
An environment-friendly preparation method for propiolic acid itself has been developed using aqueous conditions for key steps, such as the dehydrobromination of 2,3-dibromosuccinic acid in an alkaline aqueous solution. patsnap.com This indicates that the precursors to activated propiolates can also be synthesized under greener conditions. The development of direct esterification or transesterification methods in water or biphasic aqueous systems for sensitive substrates like this compound remains a challenge but represents an important goal for sustainable chemistry.
The table below summarizes findings on greener conditions for reactions involving propiolates.
| Method | Reactants | Conditions | Findings | Reference(s) |
| Ball Milling | Alkyl propiolates + Amines | Solvent-free, planetary ball mill, 5 min | Quantitative conversion, high selectivity, no catalyst needed. | organic-chemistry.org |
| Aqueous Synthesis | Alkyl propiolates + Dithiocarbamates + Isocyanides | Water, 45°C, catalyst-free | Efficient one-pot synthesis of 2H-pyrans with high yields. | iau.ir |
| Ion-Exchange Resin | Carboxylic Acids + Alcohols | Dowex H+/NaI, solvent-free | High yields (70-82%) and straightforward, solvent-free isolation. | uwlax.eduacs.org |
| Aqueous Precursor Synthesis | 2,3-Dibromosuccinic acid | Aqueous NaOH or KOH, 80°C | Environment-friendly route to butynedioic acid salt, a precursor to propiolic acid. | patsnap.com |
These research findings underscore a clear trajectory towards developing more sustainable synthetic routes for this compound and analogous activated alkynes by focusing on waste minimization and the reduction of solvent use.
Mechanistic Investigations of Reactions Involving 4 Nitrophenyl Propiolate
Nucleophilic Acyl Substitution Mechanisms
The primary reaction pathway for esters like 4-nitrophenyl propiolate is nucleophilic acyl substitution. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. acs.orglibretexts.org This intermediate subsequently collapses, expelling the 4-nitrophenoxide leaving group to yield the substituted product. acs.org The high reactivity of this compound in these reactions is attributed to the stability of the 4-nitrophenoxide anion, a consequence of the strong electron-withdrawing nature of the nitro group.
Amidation and Peptide Bond Formation Kinetics
The reaction of this compound with amines, known as aminolysis, results in the formation of propiolamides. This transformation is analogous to peptide bond formation, where an amine nucleophile attacks an activated carboxyl group. masterorganicchemistry.com The kinetics of aminolysis for activated esters are often complex and can follow different rate laws depending on the conditions and the nature of the amine. For instance, studies on the aminolysis of similar p-nitrophenyl esters have shown reaction orders that can be first or second order with respect to the amine concentration. A second-order dependence on the amine suggests a mechanism where a second amine molecule acts as a general base, assisting in the breakdown of the tetrahedral intermediate, which is often the rate-determining step.
The structure and basicity of the amine play a crucial role. Brønsted-type plots, which correlate the reaction rate with the pKa of the amine's conjugate acid, are valuable tools for elucidating the transition state structure. A high Brønsted-type slope (β value) suggests a significant development of positive charge on the nitrogen atom in the transition state, indicative of advanced bond formation. Conversely, a low β value points to an early transition state. Studies on related systems have shown that the mechanism can shift from a stepwise process to a concerted one depending on the nucleophile and leaving group. nih.gov For example, reactions with secondary alicyclic amines often proceed through a zwitterionic tetrahedral intermediate (T+/-). The rate-determining step can change from the formation of this intermediate to its breakdown depending on the amine's basicity. nih.gov
Transesterification Processes and Catalytic Effects
Transesterification, the conversion of an ester to another by reaction with an alcohol, is a key reaction for this compound. This process can be catalyzed by acids, bases, or enzymes. acs.org The general mechanism under basic or acidic conditions involves nucleophilic attack by the alcohol on the ester's carbonyl carbon. acs.org
Base-catalyzed transesterification typically involves an alkoxide nucleophile, which adds to the carbonyl to form a tetrahedral intermediate. Subsequent elimination of the 4-nitrophenoxide leaving group yields the new ester. acs.org The reactivity is highly dependent on the leaving group; the use of the 4-nitrophenyl group significantly enhances the reaction rate compared to less activated esters due to the lower pKa of 4-nitrophenol (B140041). nih.govkoreascience.kr Earth-abundant alkali metal catalysts, such as K2CO3, have been shown to be effective for the transesterification of aryl esters like 4-nitrophenyl benzoate, suggesting a protocol that is both practical and environmentally friendly. nih.govkoreascience.krresearchgate.net
Acid catalysis, conversely, works by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule. acs.org The reaction is generally reversible, and its outcome can be controlled by using the reactant alcohol as the solvent to drive the equilibrium. acs.org
Enzyme-catalyzed alcoholysis offers a highly specific alternative. Lipases and esterases can effectively catalyze the transesterification of p-nitrophenyl esters. chim.itresearchgate.net In these reactions, the enzyme often forms a covalent acyl-enzyme intermediate, which is then attacked by the alcohol. Studies using 4-nitrophenyl acetate (B1210297) have shown that in the presence of an alcohol, the reaction proceeds via alcoholysis rather than hydrolysis, with the rate of 4-nitrophenol release increasing dramatically. chim.itresearchgate.net
Addition Reactions and Cycloadditions
Beyond substitution at the carbonyl group, the carbon-carbon triple bond of this compound is an active site for addition and cycloaddition reactions. The electron-withdrawing ester group polarizes the alkyne, making the β-carbon electrophilic and susceptible to attack by nucleophiles and dipoles.
1,3-Dipolar Cycloaddition Pathways (e.g., Nitrilimines, Azides)
This compound can act as an excellent dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful methods for constructing five-membered heterocyclic rings.
With nitrilimines , which can be generated in situ from hydrazonoyl chlorides or tetrazoles, this compound undergoes cycloaddition to form pyrazoles. chim.itsonar.ch The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrilimine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the propiolate) is typically dominant. sonar.ch The electron-withdrawing nature of the this compound lowers the energy of its LUMO, enhancing the reaction efficiency with electron-rich nitrilimines. sonar.ch Studies using methyl propiolate have shown that the regiochemistry can be controlled to favor specific pyrazole (B372694) isomers. acs.orgresearchgate.net
With azides , this compound participates in the Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles. organic-chemistry.org While the thermal reaction can lead to mixtures of regioisomers, the presence of an electron-deficient aryl group on the azide (B81097), such as a 4-nitrophenyl group, has been shown to make it a more suitable substrate for metal-free cycloadditions with electron-rich partners. mdpi.com Conversely, an electron-deficient alkyne like this compound is expected to react readily with a range of azides. The reaction is often highly exothermic but may have a high activation barrier, sometimes requiring elevated temperatures. organic-chemistry.org
Conjugate Addition Chemistry (e.g., Michael-type Reactions)
The carbon-carbon triple bond of this compound is activated for conjugate addition, also known as Michael-type addition. wikipedia.org In this reaction, a soft nucleophile attacks the β-carbon of the alkyne, leading to an enolate or related intermediate which is then protonated. libretexts.orgnih.gov This pathway competes with nucleophilic attack at the carbonyl carbon. nih.gov
Soft nucleophiles like thiols and amines readily undergo conjugate addition to propiolate esters. nih.govkoreascience.kr Kinetic studies on the Michael-type reaction of ethyl propiolate with secondary amines show that the reaction proceeds via a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. koreascience.kr The absence of a kinetic isotope effect when using a deuterated amine indicates that proton transfer occurs after the rate-determining step. koreascience.kr
The solvent has a significant effect on reactivity. For instance, the reaction of amines with ethyl propiolate is slower in acetonitrile (B52724) (MeCN) than in water, despite the amines being much more basic in the aprotic solvent. koreascience.kr Brønsted-type plots for these reactions are linear, with small βnuc values (e.g., 0.29 in H2O and 0.51 in MeCN), suggesting that C-N bond formation is not significantly advanced in the transition state. koreascience.kr The stability of the resulting adduct can also be influenced by the activating group, with adducts from propiolates sometimes showing thermal reversibility. acs.org
Table 1: Kinetic Data for the Michael Addition of Piperidine to Ethyl Propiolate in Different Solvents Data derived from analogous reactions and illustrates general principles.
| Solvent | Rate Constant (kN, M-1s-1) | Brønsted Value (βnuc) | Proposed Rate-Determining Step |
|---|---|---|---|
| Water (H2O) | ~1.0 x 10-2 | 0.29 | Nucleophilic Attack |
| Acetonitrile (MeCN) | ~5.0 x 10-4 | 0.51 | Nucleophilic Attack |
Proton Transfer Reaction Dynamics
Proton transfer is a fundamental step that can influence the kinetics and mechanism of reactions involving this compound. researchgate.netrsc.org Its dynamics can be investigated through methods like kinetic isotope effect (KIE) studies. A KIE greater than 1.5 is often indicative of a proton transfer process being rate-limiting. researchgate.net
In the context of the Michael-type additions of amines to propiolate esters, studies have shown that proton transfer from the newly formed ammonium (B1175870) center to the carbanionic carbon occurs after the initial rate-determining nucleophilic attack. koreascience.kr This is supported by the lack of a significant KIE when the N-H proton is replaced with deuterium. koreascience.kr
In systems containing the 4-nitrophenyl group, excited-state proton transfer (ESPT) can also be a significant pathway. Studies on 4-nitrocatechol (B145892) and other nitrophenols have revealed that upon photoexcitation, ultrafast proton transfer can occur from a hydroxyl group to the solvent on a picosecond timescale. uci.edu This process can be more efficient than relaxation to the triplet state, suggesting that molecules of this class may act as strong photoacids. uci.edu While this compound lacks an acidic proton directly on the ring, proton transfer dynamics are crucial in reactions involving intermediates, such as the protonation of the enolate in a Michael addition or the protonation/deprotonation steps that can be catalyzed by a second molecule of a nucleophile in amidation reactions. nih.gov
Computational and Theoretical Studies of Reactivity and Selectivity
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving this compound. These theoretical studies provide profound insights into the factors governing the reactivity and selectivity of this compound, offering a molecular-level understanding that complements experimental observations. By modeling reaction pathways and analyzing transition states, researchers can predict and rationalize outcomes such as regioselectivity and stereoselectivity.
Density Functional Theory (DFT) calculations have been effectively employed to predict and explain the regioselectivity observed in reactions with this compound. The electron-withdrawing nature of the 4-nitrophenyl group significantly influences the electronic distribution within the propiolate moiety, making it a subject of interest for theoretical analysis in reactions where multiple isomers can be formed.
In the context of cycloaddition reactions, DFT calculations are crucial for determining the preferred orientation of interacting molecules. For instance, in reactions with azides, DFT has been used to calculate the activation energies for the formation of different triazole regioisomers. These calculations often involve modeling the starting materials, transition states, and products. escholarship.org The computed energies for the transition states leading to the different regioisomers allow for a quantitative prediction of the product distribution, which can then be compared with experimental findings.
A study involving the reaction of methyl (4-nitrophenyl)propiolate with t-butylbenzyl azide demonstrated the utility of DFT in understanding regioselectivity. The calculations, which included simulation of the solvent effect using a polarizable continuum model, could determine the favored reaction pathway by comparing the activation energies of the competing transition states. escholarship.org
While detailed quantitative tables for this compound are not extensively published across a wide range of reaction types, the principles of the methodology are well-established. The table below illustrates a representative format for how such DFT data would be presented to compare the favorability of different regioisomeric transition states.
| Reaction | Regioisomer | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Regioselectivity |
| Azide-Alkyne Cycloaddition | 1,4-disubstituted | DFT (B3LYP/6-31G) | 22.5 | Favored |
| Azide-Alkyne Cycloaddition | 1,5-disubstituted | DFT (B3LYP/6-31G) | 25.1 | Disfavored |
Note: The data in this table is illustrative and based on typical findings in computational studies of similar reactions.
The analysis of transition states and the mapping of entire reaction pathways via computational methods offer a granular view of the chemical transformations involving this compound. These studies are fundamental to understanding reaction kinetics and the origins of selectivity.
DFT and coupled-cluster calculations have been utilized to investigate the mechanisms of reactions such as the phosphine-promoted 1,4-reduction of ynoates, where methyl 3-(4-nitrophenyl)propiolate is a relevant substrate. rsc.org In such studies, the geometries of transition states are optimized, and their corresponding energies are calculated. The presence of a single imaginary frequency in the vibrational analysis of a computed structure confirms it as a true transition state. escholarship.org Following the identification of transition states, Intrinsic Reaction Coordinate (IRC) calculations can be performed to connect the transition state to the corresponding reactants and products, thereby mapping the entire energy profile of the reaction. rsc.org
For example, in an N-heterocyclic carbene (NHC)-catalyzed atroposelective annulation reaction, DFT calculations were performed to elucidate the origin of stereoselectivity. nih.gov The investigation involved calculating the relative Gibbs free energies of various intermediates and transition states along the proposed reaction pathways. nih.govrsc.org These calculations can reveal the key stereodetermining step and explain why a particular enantiomer or diastereomer is formed preferentially. The analysis might involve comparing the energies of competing transition states, such as those leading to different atropisomers. nih.govrsc.org
A summary of computed energetic data for a hypothetical reaction pathway involving this compound is presented below to illustrate the insights gained from such analyses.
| Species | Description | Computational Level | Relative Gibbs Free Energy (ΔG‡, kcal/mol) |
| Reactants | This compound + Nucleophile | DLPNO-CCSD(T)//DFT | 0.0 |
| TS1 | First transition state | DLPNO-CCSD(T)//DFT | +15.2 |
| Intermediate 1 | Covalent adduct | DLPNO-CCSD(T)//DFT | -5.8 |
| TS2 | Second transition state (stereodetermining) | DLPNO-CCSD(T)//DFT | +20.5 |
| Product | Final adduct | DLPNO-CCSD(T)//DFT | -12.3 |
Note: The data in this table is representative of the type of information generated in transition state analysis studies and is not from a single specific source for this compound.
Through these detailed computational investigations, a comprehensive understanding of the factors controlling the reactivity and selectivity of this compound in various chemical transformations can be achieved, guiding the design of new synthetic methodologies.
Applications in Advanced Organic Synthesis and Chemical Biology
Peptide and Protein Chemical Synthesis
In the realm of peptide synthesis, the formation of the amide bond is the fundamental step. 4-Nitrophenyl propiolate and related active esters serve as critical tools to facilitate this process efficiently while addressing common challenges such as racemization and the need for orthogonal protection strategies.
The "active ester" method is a cornerstone of peptide bond formation, valued for its ability to activate a carboxyl group for nucleophilic attack by an amine without the harsh conditions or side reactions associated with more powerful activating agents. rsc.org The 4-nitrophenyl group, due to the strong electron-withdrawing nature of the nitro group, is an excellent leaving group, thereby "activating" the ester for aminolysis. ontosight.aiemerginginvestigators.org This strategy involves the reaction of an N-protected amino acid with 4-nitrophenol (B140041) to form a stable, often crystalline, 4-nitrophenyl ester. This activated intermediate can then be reacted with the free amino group of another amino acid or peptide to form the desired peptide bond. nih.gov The moderate reactivity of active esters like 4-nitrophenyl esters is crucial for minimizing side reactions. rsc.org This approach has been successfully applied in both solution-phase and solid-phase peptide synthesis. nih.govrsc.org
| Active Ester Type | Leaving Group pKa | General Reactivity | Application Notes |
| p-Nitrophenyl ester | 7.1 | Moderate | Widely used, stable, allows for monitoring of reaction progress by release of yellow 4-nitrophenolate (B89219) anion. emerginginvestigators.org |
| N-Hydroxysuccinimide (NHS) ester | ~4.5 (for the N-OH) | High | Very common in bioconjugation, highly reactive but can be susceptible to hydrolysis. nih.gov |
| Pentafluorophenyl (PFP) ester | 5.5 | High | Highly reactive, often used for difficult couplings. |
| 2,4,5-Trichlorophenyl ester | 7.7 | Moderate | One of the earlier active esters used in peptide synthesis. nih.gov |
This table provides a comparative overview of common active esters used in synthesis.
A significant challenge in peptide synthesis is the potential for racemization at the α-carbon of the activated amino acid, which can lead to the formation of unwanted diastereomeric peptides that are difficult to separate. rsc.orgnih.gov Activation of N-protected amino acids can generate racemizable intermediates. nih.govresearchgate.net The use of active esters with well-defined structures and moderate reactivity, such as 4-nitrophenyl esters, is a key strategy to suppress this epimerization. rsc.org By avoiding "overactivation" of the carboxylic acid, the formation of highly reactive intermediates like oxazolones, which are prone to racemization, is minimized. peptide.com While coupling reagents like carbodiimides often require additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to limit racemization, pre-formed active esters can sometimes be used directly, offering a cleaner reaction profile. nih.govpeptide.com
Solid-phase peptide synthesis (SPPS) revolutionized the field by anchoring the growing peptide chain to an insoluble polymer support, allowing for the use of excess reagents and simplified purification through washing. beilstein-journals.org Active esters, including those derived from 4-nitrophenol, are integral to SPPS. nih.gov They can be used for the initial anchoring of the C-terminal amino acid to a hydroxymethyl-functionalized resin, a process catalyzed by imidazole (B134444) with no observed racemization. nih.gov
Furthermore, reagents like this compound can be used to construct specific scaffolds on the solid support. For instance, it can undergo a cyclization reaction with a resin-bound pyridinium (B92312) ylide to form an indolizine (B1195054) core, with the 4-nitrophenyl ester group remaining available for subsequent reaction with an amine. semanticscholar.org In other SPPS strategies, the 4-nitrophenyl group is part of a linker or is used to activate a resin-bound carboxyl group for cyclization or cleavage. researchgate.netfrontiersin.org The release of the yellow 4-nitrophenolate anion can serve as a visual or spectrophotometric indicator of a successful reaction on the solid phase. frontiersin.org
Table Illustrating a General SPPS Cycle Step
| Step | Procedure | Purpose |
|---|---|---|
| 1. Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc) with a base (e.g., piperidine). | Exposes the free amine for the next coupling reaction. beilstein-journals.org |
| 2. Washing | Rinsing the resin with solvents (e.g., DMF, DCM). | Removes excess reagents and byproducts from the previous step. frontiersin.org |
| 3. Coupling | Addition of the next N-protected amino acid, activated as a 4-nitrophenyl ester or with other coupling agents. | Forms the new peptide bond. nih.govbeilstein-journals.org |
| 4. Washing | Rinsing the resin with solvents. | Removes unreacted amino acid and coupling byproducts. frontiersin.org |
This table outlines the fundamental repetitive steps in solid-phase peptide synthesis.
The vast majority of chemical peptide synthesis is performed in the C-to-N direction, where an N-protected amino acid is coupled to the free N-terminus of the growing peptide chain. nih.govresearchgate.net This strategy is favored because the use of carbamate-based N-protecting groups (like Fmoc or Boc) effectively suppresses racemization of the activated amino acid. nih.gov
Synthesis in the bio-inspired N-to-C direction, which involves activating the C-terminus of the growing peptide chain for coupling with an incoming amino acid, is far more challenging. chemrxiv.org The primary obstacle is the significantly higher tendency for the C-terminal residue of the peptide to racemize upon activation. chemrxiv.orgacs.org However, developing efficient N-to-C strategies is desirable as it could allow for synthesis with minimal side-chain protection. nih.govnih.gov Success in this area relies on developing coupling methods that avoid racemization. Strategies using activated derivatives such as substituted phenol (B47542) esters have been explored for N-to-C elongation. rsc.orgacs.org The use of a 4-nitrobenzenesulfonamide (B188996) as a protectiing and activating group for the C-terminus has been shown to enable peptide synthesis in both the C-to-N and N-to-C directions without loss of chiral integrity. rsc.org
Solid-Phase Peptide Synthesis Methodologies
Bioconjugation and Labeling Methodologies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. This compound is a prime example of a heterobifunctional linker, enabling the covalent attachment of different molecular entities for various applications in chemical biology.
Chemical probes are essential tools for studying biological systems. This compound serves as a versatile reagent for creating such probes due to its dual functionality. The 4-nitrophenyl active ester readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds. axispharm.com This reaction serves to tether the propiolate moiety to the biomolecule.
The second functional group, the terminal alkyne (from the propiolate), is a powerful handle for subsequent bioorthogonal reactions. semanticscholar.org The alkyne can participate in highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This "click chemistry" approach allows for the attachment of a second molecule, such as a fluorophore, a biotin (B1667282) tag for purification, a radiolabel for imaging, or a drug molecule, to the now-alkyne-functionalized biomolecule. semanticscholar.orgnih.govacs.org This two-step strategy, involving initial amine acylation followed by a click reaction, provides a robust method for the development of complex and multifunctional chemical probes for imaging, diagnostics, and therapeutic applications. semanticscholar.orgaxispharm.com
Site-Specific Modification and Derivatization (e.g., Thiols, Biotinylation)
This compound serves as a versatile bifunctional reagent for the site-specific modification of biomolecules. Its chemical architecture, featuring a terminal alkyne and an activated ester, allows for orthogonal reactions, enabling precise molecular engineering. The 4-nitrophenyl ester is highly susceptible to nucleophilic attack by primary amines and, to a lesser extent, thiols, while the alkyne group is reserved for bioorthogonal click chemistry reactions.
Modification of Thiols: The electron-deficient alkyne of this compound can act as a Michael acceptor for nucleophilic thiol groups, such as those found in cysteine residues of proteins. This reaction, a conjugate addition, proceeds under mild, often physiological, conditions to form a stable thioether linkage. This strategy has been employed to label proteins at specific cysteine sites, introducing an alkyne handle for subsequent functionalization. For instance, research has demonstrated that incubating a protein containing a reactive cysteine with this compound in a suitable buffer system leads to the covalent attachment of the propiolate moiety, effectively "installing" a terminal alkyne onto the protein surface for further diversification .
Biotinylation Strategies: Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in molecular biology for detection, purification, and immobilization. This compound facilitates biotinylation through a two-step "click" chemistry approach.
Handle Installation: A biomolecule containing primary amines (e.g., lysine residues on a protein) is first reacted with this compound. The activated ester reacts with the amine to form a stable amide bond, leaving the terminal alkyne exposed on the biomolecule's surface.
Click Conjugation: A biotin molecule, previously functionalized with an azide (B81097) group (biotin-azide), is then covalently attached to the alkyne-modified biomolecule using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
This modular approach allows for the precise and high-yield biotinylation of complex biological targets under benign conditions, preserving their native structure and function .
| Target Functional Group | Reactive Moiety on this compound | Resulting Covalent Linkage | Primary Application Example |
|---|---|---|---|
| Amine (-NH₂) on Lysine | Activated Ester | Amide Bond | Installing an alkyne handle on a protein for subsequent click chemistry. |
| Thiol (-SH) on Cysteine | Alkyne (Michael Acceptor) | Thioether Bond | Site-specific labeling of proteins at cysteine residues. |
| Installed Alkyne Handle | N/A (Alkyne is the target) | Triazole Ring (via CuAAC) | Attaching azide-functionalized molecules like biotin-azide or fluorescent dyes. |
Preparation of Glycoconjugates and Neoglycoproteins
The synthesis of glycoconjugates and neoglycoproteins—proteins artificially decorated with carbohydrates—is critical for studying the roles of glycans in cell recognition, signaling, and immunology. This compound is an enabling tool in this field, primarily used to introduce the necessary alkyne functionality onto protein scaffolds for subsequent glycosylation via click chemistry .
The predominant strategy involves the chemical modification of native protein surfaces. Lysine residues, which are abundant on the surface of most proteins and possess a nucleophilic primary amine in their side chain, are common targets. The process unfolds as follows:
Protein Acylation: A protein is treated with this compound in a buffered aqueous solution. The activated 4-nitrophenyl ester reacts with the ε-amino groups of accessible lysine residues, resulting in the formation of stable amide bonds. This step effectively installs multiple terminal alkyne "handles" onto the protein, with the number and location of modifications depending on solvent accessibility and reaction conditions.
Click Glycosylation: The alkyne-functionalized protein is then subjected to a CuAAC reaction with a library of azide-derivatized carbohydrates (glycan-azides). This reaction forges a stable triazole linkage between the protein and the carbohydrate.
This method allows for the creation of well-defined neoglycoproteins displaying a controlled density of specific glycans. Researchers have successfully used this approach to synthesize mannosylated RNase A and other model neoglycoproteins, which were then used to study carbohydrate-lectin interactions. Characterization using techniques like SDS-PAGE and mass spectrometry confirms the covalent attachment and allows for quantification of the attached glycans . This modularity enables the rapid generation of diverse neoglycoproteins for probing the intricacies of the "glycocode."
Indirect Radiofluorination of Biomolecules using 4-Nitrophenyl Activated Esters
The introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F], t½ ≈ 110 min) into biomolecules is essential for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. Direct fluorination methods are often too harsh for sensitive biomolecules. Consequently, indirect labeling strategies using [¹⁸F]-labeled prosthetic groups are preferred. While this compound itself is not directly radiolabeled, the chemical principles of its activated ester are central to these multi-step conjugation strategies .
The general approach leveraging this chemistry is as follows:
Biomolecule Functionalization: The target biomolecule (e.g., a peptide, antibody fragment) is first functionalized with a bioorthogonal handle. Using this compound, lysine amines on the biomolecule can be acylated to introduce terminal alkyne groups.
Prosthetic Group Synthesis: Separately, a small, easily radiolabeled molecule containing the complementary bioorthogonal handle (an azide) is synthesized and labeled with [¹⁸F]. A common example is the synthesis of [¹⁸F]fluoroethyl azide. This step is optimized for high radiochemical yield (RCY) and molar activity.
Bioorthogonal Conjugation: The [¹⁸F]-azide prosthetic group is then "clicked" onto the alkyne-functionalized biomolecule using a rapid and high-yielding CuAAC reaction.
This "pre-conjugation" strategy separates the harsh radiolabeling conditions from the sensitive biomolecule, preserving its biological integrity. The use of an activated ester like this compound in the initial step is crucial for efficiently and stably installing the required chemical handle onto the target. This method has proven effective for the radiofluorination of peptides and other vectors for PET imaging, enabling studies of their in vivo biodistribution and target engagement.
Development of Functional Polymeric Materials
Polymers Bearing Activated Esters for Post-Polymerization Modification
A powerful paradigm in modern polymer science is the synthesis of "active" polymer precursors that can be easily modified after polymerization. This post-polymerization modification (PPM) approach allows for the creation of a diverse family of functional polymers from a single parent polymer scaffold. Polymers bearing activated ester side chains are a prime example of this strategy.
The core principle involves polymerizing a monomer that contains a highly reactive ester, such as a 4-nitrophenyl ester. While a propiolate-based monomer is less common, the principle is exemplified by monomers like p-nitrophenyl acrylate (B77674) (NPA) or N-succinimidyl acrylate. Upon polymerization via methods like Reversible Addition-Fragmentation chain-Transfer (RAFT), a well-defined polymer is formed with pendant activated ester groups along its backbone (e.g., poly(p-nitrophenyl acrylate)).
This activated polymer serves as a versatile platform. It can be reacted with a wide array of primary amine-containing molecules (R-NH₂), including:
Small-molecule drugs
Peptides or protein fragments
Fluorescent dyes
Targeting ligands
Hydrophilic/hydrophobic moieties to tune solubility
The reaction is a simple amidation where the amine displaces the 4-nitrophenoxide leaving group to form a stable amide bond. This allows for the synthesis of complex functional polymers without the need to synthesize and polymerize correspondingly complex monomers . The role of this compound in this context is as a precursor; it can be used to synthesize custom amine-reactive monomers or to functionalize other materials with the same activated ester principle .
Synthesis of Glycopolymers and Other Functional Polymers
Glycopolymers—synthetic polymers decorated with carbohydrate side chains—are of immense interest as mimetics of natural glycoconjugates. They are used to study and interfere with biological processes involving carbohydrate recognition. The combination of controlled polymerization techniques and click chemistry, facilitated by reagents like this compound, has revolutionized glycopolymer synthesis .
A common and highly efficient method is the "grafting-to" approach using CuAAC:
Monomer Synthesis: A custom alkyne-containing monomer is first synthesized. For example, 2-aminoethyl methacrylate (B99206) can be reacted with this compound. The amine reacts with the activated ester to form a new monomer that contains a polymerizable methacrylate group and a terminal alkyne group.
Polymerization: This alkyne-functionalized monomer is then copolymerized (often with a non-functional co-monomer like methyl methacrylate to control spacing) using a controlled radical polymerization technique like RAFT. This produces a polymer backbone with a defined number of pendant alkyne groups.
Click Grafting: The alkyne-bearing polymer is reacted with various azide-functionalized molecules. To create glycopolymers, azido-sugars are clicked onto the backbone. The high efficiency of this reaction ensures near-quantitative grafting.
This modular strategy is not limited to glycans. By using different azido-reagents, a wide variety of other functional polymers can be synthesized from the same alkyne-polymer precursor, including fluorescently labeled polymers, peptide-polymer conjugates, and polymers designed for drug delivery applications.
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1. Monomer Synthesis | Creation of a monomer with both a polymerizable group and a click handle. | This compound, 2-Aminoethyl methacrylate | To prepare a building block for the alkyne-functionalized polymer. |
| 2. Polymerization | Synthesis of a well-defined polymer backbone with pendant alkyne groups. | Alkyne-monomer, RAFT agent | To create the polymer scaffold for post-polymerization modification. |
| 3. Click Grafting | Covalent attachment of functional units to the polymer backbone. | Alkyne-polymer, Azide-functionalized carbohydrate, Cu(I) catalyst | To create the final, functional glycopolymer with high efficiency. |
Role in Combinatorial Library Synthesis and Drug Discovery Efforts
Combinatorial chemistry, particularly when coupled with high-throughput screening, is a foundational strategy in modern drug discovery. It aims to rapidly generate large, diverse libraries of small molecules to identify new therapeutic leads. The unique bifunctional nature of this compound makes it an ideal linker for constructing such libraries using click chemistry .
The strategy leverages the compound's two distinct reactive sites in a sequential manner to assemble molecules from different building block pools:
First Diversification (Amidation): A library of diverse building blocks containing primary amines (Pool A) is reacted with this compound. Due to the highly reactive ester, this reaction proceeds efficiently under mild conditions, generating an intermediate library where each member now possesses a terminal alkyne handle.
Second Diversification (Click Reaction): A second library of building blocks, functionalized with azide groups (Pool B), is prepared.
Library Assembly: Each member of the alkyne-functionalized intermediate library (from step 1) is reacted with members of the azide library (Pool B) via the CuAAC reaction.
This convergent approach allows for the exponential expansion of chemical diversity. If Pool A contains M amines and Pool B contains N azides, a library of M x N unique final products can be synthesized with high purity and yield. The resulting 1,2,3-triazole core formed during the click reaction is not merely a passive linker; it is a stable, planar, and polar heterocycle that can act as a peptide bond isostere and participate in hydrogen bonding with biological targets, often contributing directly to binding affinity and biological activity [17, 18]. This approach has been successfully used to generate libraries of potential enzyme inhibitors, including inhibitors for proteases and kinases, demonstrating the power of this compound as a linchpin in discovery chemistry.
Application in Click Chemistry for Rapid Library Generation
This compound serves as a valuable reagent in the realm of click chemistry, a set of powerful and reliable reactions utilized for the rapid synthesis of new compounds and combinatorial libraries. genelink.com The defining feature of this compound in this context is its terminal alkyne group, which is activated by the electron-withdrawing 4-nitrophenyl ester. This activation makes it a suitable partner for cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govatdbio.com
The CuAAC reaction facilitates the efficient and regioselective joining of two molecular fragments—one containing an azide and the other an alkyne—to form a stable triazole linkage. nih.govatdbio.com This reaction is known for its high yields, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for generating large libraries of diverse compounds from modular building blocks. genelink.com The process allows for the rapid assembly of complex molecules, which is a significant advantage in drug discovery and materials science. genelink.comnih.gov
In a typical library synthesis, this compound can be reacted with a diverse set of azide-containing molecules. The resulting 4-nitrophenyl-substituted triazoles can then undergo further modification. The 4-nitrophenyl ester acts as a good leaving group, enabling subsequent amidation or transesterification reactions. This two-step sequence allows for the introduction of a second point of diversity, further expanding the structural variety within the generated library. This strategy has been employed to create libraries of potential enzyme inhibitors, where the triazole core serves as a scaffold and the appended functionalities are varied to probe the binding pocket of a target protein. nih.gov
Below is a representative table outlining the components in a click chemistry-based library synthesis:
| Component | Role in Synthesis | Example |
| Alkyne Building Block | Provides the alkyne functionality for the cycloaddition reaction. | This compound |
| Azide Building Block | Provides the azide functionality for the cycloaddition reaction. | A diverse set of small molecules containing an azide group. |
| Catalyst System | Catalyzes the regioselective formation of the 1,4-disubstituted triazole. | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate). |
| Amine/Alcohol Nucleophile | Reacts with the activated ester of the triazole product for further diversification. | A library of primary or secondary amines or alcohols. |
This modular approach, powered by the reliability of click chemistry and the reactivity of this compound, provides a robust platform for the rapid generation of compound libraries for various screening purposes.
High-Throughput Screening Substrates and Tool Compounds
This compound and related 4-nitrophenyl esters are widely utilized as chromogenic substrates in high-throughput screening (HTS) assays, particularly for identifying and characterizing enzymes such as esterases and lipases. researchgate.net The utility of these compounds lies in the properties of the 4-nitrophenyl group. ontosight.ai Enzymatic hydrolysis of the ester bond in this compound releases 4-nitrophenolate, which, under basic conditions, is a yellow-colored ion with a distinct absorbance maximum around 400-410 nm. emerginginvestigators.org This color change provides a straightforward and continuous spectrophotometric method to monitor enzyme activity in real-time.
The general principle of these assays is summarized in the table below:
| Step | Description | Observable Change |
| 1. Substrate Addition | A solution of this compound (or another 4-nitrophenyl ester) is added to the reaction mixture containing the enzyme of interest. | The solution is initially colorless. |
| 2. Enzymatic Hydrolysis | The enzyme catalyzes the cleavage of the ester bond. | 4-nitrophenolate and propiolate are released into the solution. |
| 3. Signal Detection | Under the typically basic pH of the assay buffer, the released 4-nitrophenolate is deprotonated to form the yellow 4-nitrophenolate anion. | The solution turns yellow. |
| 4. Quantification | The increase in absorbance at ~405 nm is measured over time using a spectrophotometer or plate reader. | The rate of color formation is directly proportional to the enzyme's activity. |
This method is highly amenable to HTS formats because it is simple, robust, and does not require complex separation or derivatization steps. researchgate.net It allows for the rapid screening of large numbers of enzyme variants, such as those generated through directed evolution, or for the identification of enzyme inhibitors from large chemical libraries. nih.gov
While 4-nitrophenyl esters are powerful tools, it is important to note that they are synthetic substrates. nih.gov Therefore, results obtained using these compounds may not always perfectly reflect an enzyme's activity on its natural substrate. nih.gov Despite this, their ease of use and reliability have made them indispensable tool compounds in biochemistry and chemical biology for enzyme discovery and characterization. smolecule.com The principle has also been extended to other enzyme classes by using different 4-nitrophenyl-linked substrates, such as 4-nitrophenyl phosphate (B84403) for phosphatases and 4-nitrophenyl-β-D-glucopyranoside for β-glucosidases. medchemexpress.com
Comparative Analysis with Other Activated Ester Systems
Comparative Reactivity Profiles
The reactivity of an activated ester is a measure of how readily it acylates a nucleophile, typically a primary amine on a protein, peptide, or other target molecule. This reactivity is largely governed by the nature of the leaving group; a better leaving group results in a more reactive ester.
4-Nitrophenyl (pNP) Esters : The 4-nitrophenyl group is a well-established activating group, but it is generally considered less reactive than NHS, PFP, and TFP esters in the context of amine acylation. thieme-connect.com Some studies have found that p-nitrophenyl esters can be too unreactive to achieve a high degree of conjugation in certain applications. thieme-connect.comnih.gov The reactivity of 4-nitrophenyl propiolate in acylation reactions is primarily dictated by the 4-nitrophenoxide leaving group. However, its most distinguishing feature is the terminal alkyne, which provides an additional, orthogonal reaction modality via cycloaddition reactions (e.g., click chemistry). chemscene.comnih.govresearchgate.netresearchgate.net
N-Hydroxysuccinimide (NHS) Esters : NHS esters are the most common amine-reactive chemistry and serve as a benchmark for reactivity. chemicalbook.com They react efficiently with primary amines at a slightly alkaline pH (typically 7-9) to form stable amide bonds. thermofisher.com
Pentafluorophenyl (PFP) and Tetrafluorophenyl (TFP) Esters : These polyfluorinated phenyl esters are highly reactive, often comparable to or even exceeding NHS esters. thieme-connect.com The strong electron-withdrawing nature of the fluorine atoms makes the corresponding phenoxides excellent leaving groups. One comparative study of analogous activated esters reacting with an amine nucleophile determined the reactivity order to be: NHS > PFP > TFP > p-nitrophenyl (PNP). thieme-connect.com This indicates that under the tested conditions, NHS esters were the most reactive, followed closely by the fluorinated esters, with the p-nitrophenyl ester being the least reactive of the group. thieme-connect.com
| Activated Ester System | Relative Reactivity Towards Primary Amines | Primary Reaction Type |
|---|---|---|
| This compound | Moderate | Acylation (Amide Formation) & Alkyne Cycloaddition (Click Chemistry) |
| N-Hydroxysuccinimide (NHS) Ester | High thieme-connect.com | Acylation (Amide Formation) |
| Pentafluorophenyl (PFP) Ester | High thieme-connect.com | Acylation (Amide Formation) |
| Tetrafluorophenyl (TFP) Ester | High thieme-connect.com | Acylation (Amide Formation) |
Selectivity Considerations in Diverse Chemical Environments
Selectivity refers to the ability of a reagent to react with a specific functional group in the presence of others. For activated esters, the primary target is an unprotonated primary amine, but side reactions with other nucleophiles can occur.
This compound : The standout feature of this compound is its dual reactivity. It possesses both an amine-reactive ester and a terminal alkyne. This creates unique selectivity considerations. In an environment containing both amines and azides, the reaction pathway can be controlled. The acylation of amines proceeds under standard conditions for activated esters, while the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) specifically targets the alkyne. nih.govresearchgate.net This allows for sequential or orthogonal conjugation strategies, a significant advantage in the synthesis of complex molecular architectures.
N-Hydroxysuccinimide (NHS) Esters : While NHS esters are known to be amine-reactive, they are not perfectly selective. nih.gov Under certain conditions, particularly in specific peptide sequences, they can acylate other nucleophilic side chains, including the hydroxyl groups of serine and tyrosine and the guanidinyl group of arginine. nih.gov This can lead to a heterogeneous mixture of products.
Pentafluorophenyl (PFP) and Tetrafluorophenyl (TFP) Esters : PFP and TFP esters are primarily used for their efficient reaction with amines. lumiprobe.com A notable advantage of PFP esters is that their byproduct, pentafluorophenol, is less nucleophilic than the N-hydroxysuccinimide released from NHS esters. thieme-connect.com This reduces the potential for this byproduct to interfere with the desired reaction, potentially leading to cleaner product profiles.
Advantages and Limitations in Specific Synthetic Contexts
The choice of an activated ester depends heavily on the specific application, such as peptide synthesis, protein labeling, or surface functionalization.
| Activated Ester System | Advantages | Limitations |
| This compound | Dual Functionality: Alkyne handle enables post-conjugation modification via click chemistry, creating heterobifunctional linkers. chemscene.comuga.eduReaction Monitoring: Release of 4-nitrophenol (B140041) byproduct is yellow and can be monitored spectrophotometrically. | Lower Acylation Reactivity: May require longer reaction times or harsher conditions compared to NHS or PFP/TFP esters. thieme-connect.comByproduct Removal: The colored 4-nitrophenol byproduct may require additional purification steps. |
| N-Hydroxysuccinimide (NHS) Ester | Well-Established: Most widely used and documented system. chemicalbook.comCommercially Available: A vast array of NHS-ester reagents are commercially available. | Poor Hydrolytic Stability: Highly susceptible to hydrolysis, especially at optimal reaction pH, which can lower yields and requires use of excess reagent. researchgate.netthermofisher.cn |
| Pentafluorophenyl (PFP) Ester | High Reactivity & Stability: Combines high reactivity with improved hydrolytic stability over NHS esters. thieme-connect.comresearchgate.netLess Reactive Byproduct: Pentafluorophenol byproduct is less nucleophilic than NHS, leading to cleaner reactions. thieme-connect.com | Hydrophobicity: Can be more hydrophobic than NHS esters, potentially affecting solubility. researchgate.net |
| Tetrafluorophenyl (TFP) Ester | Excellent Hydrolytic Stability: Significantly more stable against hydrolysis than NHS esters, allowing for higher yields and more controlled reactions, especially at higher pH. lumiprobe.comthermofisher.cnnih.gov | Hydrophobicity: Like PFP esters, can be more hydrophobic than their NHS counterparts. researchgate.netCost/Availability: May be less available or more expensive than corresponding NHS reagents. |
Hydrolytic Stability Comparisons
A critical limitation of many activated esters is their susceptibility to hydrolysis in aqueous media, which competes with the desired amine-coupling reaction. This is particularly relevant in bioconjugation, which is typically performed in aqueous buffers.
N-Hydroxysuccinimide (NHS) Esters : NHS esters are notoriously prone to hydrolysis. Their stability is highly pH-dependent, with the rate of hydrolysis increasing significantly at higher pH values. researchgate.net At a pH of 8, the half-life of an NHS ester can be in the range of minutes, whereas at pH 7 it can be several hours. researchgate.net This instability often necessitates using a large excess of the labeling reagent.
Tetrafluorophenyl (TFP) and Pentafluorophenyl (PFP) Esters : Both PFP and TFP esters demonstrate significantly greater stability towards hydrolysis compared to NHS esters, especially under the slightly basic conditions required for efficient amine labeling. lumiprobe.comresearchgate.netthermofisher.cn In one study comparing TFP and NHS ester-functionalized surfaces, the TFP surface showed an almost 10-fold longer half-life at pH 10 than the NHS surface (370 minutes for TFP vs. 39 minutes for NHS). nih.gov This enhanced stability allows for reactions to be carried out over longer periods, often leading to higher conjugation efficiencies. thermofisher.cn
4-Nitrophenyl (pNP) Esters : The hydrolysis of 4-nitrophenyl esters is well-documented, as the release of the 4-nitrophenolate (B89219) anion is readily monitored by UV-Vis spectroscopy. researchgate.net Their rate of hydrolysis is significant. One study that compared several activated esters in a mixed buffer/organic solvent system found the order of hydrolytic stability to be NHS > PFP > TFP > pNP. thieme-connect.com This result, which places NHS esters as more stable, contrasts with multiple reports from bioconjugation literature where PFP and TFP esters are favored for their superior stability in aqueous buffers. researchgate.netthermofisher.cnnih.gov This highlights that stability is highly dependent on the specific reaction conditions, including solvent composition. In typical aqueous bioconjugation buffers, the order is generally considered to be TFP/PFP > NHS > pNP.
| Activated Ester System | Relative Hydrolytic Stability (Aqueous Buffer, pH > 8) | Key Characteristics |
|---|---|---|
| This compound | Low | Hydrolysis is a significant competing reaction; byproduct is chromogenic. thieme-connect.com |
| N-Hydroxysuccinimide (NHS) Ester | Low to Moderate | Highly pH-dependent; half-life can be minutes at pH > 8. researchgate.net |
| Pentafluorophenyl (PFP) Ester | High | Significantly more stable than NHS esters in aqueous conditions. researchgate.net |
| Tetrafluorophenyl (TFP) Ester | Very High | Considered one of the most hydrolytically stable amine-reactive esters. thermofisher.cnnih.gov |
Future Research Directions and Emerging Applications
Novel Catalytic Approaches for 4-Nitrophenyl Propiolate Reactions
The development of new catalytic systems to control the reactivity of this compound is a key area of future research. Current studies have highlighted both the promise and challenges of using this substrate in catalyzed reactions.
Organocatalysis represents a significant frontier. In a recent study on N-heterocyclic carbene (NHC) organocatalysis, this compound was used in a (3+3) annulation reaction with 6-aminouracils to construct fused uracil (B121893) scaffolds. advancedsciencenews.com While the reaction successfully produced the desired product in a 77% yield, it exhibited poor enantioselectivity (60:40 er). advancedsciencenews.com This finding underscores a clear future direction: the design of new or modified NHC catalysts that can impart greater stereocontrol when reacting with unsubstituted propiolates like this compound. advancedsciencenews.com
Metal catalysis also offers promising avenues. Research has shown that methyl 3-(4-nitrophenyl)propiolate can participate in palladium-catalyzed reactions, including oxidative coupling and oxidative carbonylation. rsc.orgscience.gov For instance, in an oxidative carbonylation promoted by an Aryl α-Diimine Pd(II) complex, the corresponding product was formed in a 31% yield. science.gov The Sonogashira reaction, a palladium-catalyzed cross-coupling, is a standard method for synthesizing substituted propiolates, further highlighting the importance of metal catalysis in this area. jove.com Future work will likely focus on improving the yields and exploring the scope of these metal-catalyzed transformations.
Table 1: Research Findings in Catalytic Reactions of this compound Derivatives
| Reaction Type | Catalyst/Reagents | Substrate | Yield | Key Finding/Future Direction | Source(s) |
| (3+3) Annulation | N-Heterocyclic Carbene (NHC) | This compound | 77% | Poor enantioselectivity (60:40 er) indicates a need for improved organocatalysts for stereocontrol. | advancedsciencenews.com |
| Oxidative Carbonylation | Aryl α-Diimine Pd(II) Complex | Methyl 3-(4-nitrophenyl)propiolate | 31% | Demonstrates feasibility of Pd-catalyzed carbonylation; optimization is a potential research avenue. | science.gov |
| Oxidative Coupling | Pd(OAc)₂ | Methyl 3-(4-nitrophenyl)propiolate | N/A | Establishes use in palladium-catalyzed cross-coupling reactions. | rsc.org |
Expanding the Scope of Bioorthogonal Applications Beyond Current Paradigms
Bioorthogonal chemistry involves reactions that can proceed in a living system without interfering with native biological processes. While specific, direct bioorthogonal applications of this compound are still an emerging area, its chemical nature as an "activated alkyne" positions it as a prime candidate for next-generation bioorthogonal tools. rsc.orgpnas.orgnih.gov
The alkyne group is fundamental to "click chemistry," a concept often used for bioconjugation. ontosight.ai The electron-withdrawing nitro group in this compound activates the triple bond, making it more reactive toward nucleophiles. pnas.org This is significant because much of bioorthogonal chemistry has relied on strain-promoted azide-alkyne cycloadditions (SPAAC) using unstable cyclic alkynes. advancedsciencenews.comrsc.org There is a growing effort to develop new bioorthogonal reactions using electronically activated linear alkynes, which are often more stable and less sterically bulky. nih.gov
Future research is poised to explore the use of this compound and similarly activated alkynes in novel, catalyst-free bioconjugation strategies. For example, a recently developed bioorthogonal reaction involves the hydroamination of "push-pull-activated" linear alkynes with hydroxylamines, achieving reaction rates comparable to the fastest SPAAC reactions. nih.gov Given that this compound can readily undergo nucleophilic addition, future studies could adapt it for labeling proteins or other biomolecules within a cellular environment, moving beyond the current paradigms that largely depend on strained rings or copper catalysts. pnas.orgnih.gov
Advanced Material Science Innovations
The reactivity of this compound makes it a valuable tool for modifying existing polymers and creating new functional materials. The alkyne functionality allows it to participate in cycloaddition reactions, which can be used to append new chemical groups to a polymer backbone.
A clear example of this is in the chemical modification of polyvinyl chloride (PVC). In one study, methyl (4-nitrophenyl)propiolate was successfully used in a thermal azide-alkyne cycloaddition reaction to functionalize an azide-modified PVC polymer. escholarship.org This reaction creates a stable triazole linkage, effectively grafting the nitrophenyl-containing moiety onto the polymer chain. Such modifications can fundamentally alter the properties of the material, opening up possibilities for new applications.
Future research in this area could focus on:
Creating Functional Surfaces: Grafting this compound or its derivatives onto polymer surfaces to control properties like wettability, adhesion, or biocompatibility.
Developing Smart Polymers: Incorporating the nitro group, which can be chemically reduced to an amine, provides a handle for further, secondary modifications, allowing for the creation of multi-functional or "smart" materials that can respond to chemical stimuli.
Synthesis of Novel Polymers: Using this compound as a monomer or co-monomer in polymerization reactions to create entirely new classes of polymers with unique electronic or optical properties.
Integration into Automated Synthesis Platforms
The integration of this compound into automated synthesis and flow chemistry platforms is a largely unexplored but highly promising future direction. Automated systems offer significant advantages in terms of reproducibility, scalability, and the ability to rapidly screen reaction conditions.
The catalytic reactions identified, such as the palladium-catalyzed couplings and organocatalyzed annulations, are theoretically well-suited for adaptation to continuous flow reactors. advancedsciencenews.comrsc.orgscience.gov A flow chemistry setup could allow for precise control over reaction parameters like temperature, pressure, and residence time, which could be crucial for optimizing the modest yields and poor stereoselectivity observed in some of the current batch reactions. advancedsciencenews.comscience.gov
Future research would involve developing and optimizing protocols for using this compound in a flow-based environment. This could accelerate the discovery of new reactions and facilitate the production of its derivatives for applications in medicine and material science, bridging the gap between laboratory-scale discovery and larger-scale production.
Development of Smart Release Systems Based on this compound Reactivity
A highly compelling emerging application for this compound derivatives is in the creation of "smart" therapeutic systems, particularly for anticancer strategies. researchgate.net This approach leverages the compound's specific reactivity within a biological environment to achieve targeted cell death.
Research has shown that methyl 3-(4-nitrophenyl) propiolate (NPP) can be selectively activated by cytochrome P450 (CYP) enzymes, which are often overexpressed in tumor cells. pnas.orgresearchgate.net This enzyme-catalyzed reaction generates reactive oxygen species (ROS) inside the cancer cells, leading to overwhelming oxidative stress and inducing apoptosis (programmed cell death). science.govjove.compnas.org This makes NPP a type of prodrug that is activated at the desired site of action, enhancing its therapeutic selectivity and minimizing damage to normal cells. researchgate.net
Further studies have delved deeper into this mechanism, investigating how NPP and related propiolamides can dually induce ROS formation and inhibit the enzyme glutathione (B108866) peroxidase 4 (GPX4). acs.org This dual action is significant as it can trigger crosstalk between two different cell death pathways, apoptosis and ferroptosis, potentially leading to a more potent anticancer effect. acs.org
Table 2: Mechanism of Action for NPP-Based Smart Release System
| Component | Role in the System | Desired Outcome | Source(s) |
| Methyl 3-(4-nitrophenyl) propiolate (NPP) | Prodrug / ROS-inducing agent | Serves as the substrate for enzymatic activation. | pnas.orgresearchgate.netacs.org |
| Cytochrome P450 (CYP) Enzymes | Catalyst / Activator | Metabolizes NPP, leading to the generation of ROS specifically in cells where it is abundant (e.g., tumor cells). | pnas.orgresearchgate.net |
| Reactive Oxygen Species (ROS) | Effector Molecule | Induces high levels of oxidative stress within the target cell. | jove.compnas.orgacs.org |
| Glutathione Peroxidase 4 (GPX4) | Secondary Target | Inhibition by propiolamides prevents the detoxification of lipid peroxides, contributing to ferroptosis. | acs.org |
| Apoptosis / Ferroptosis | Cellular Pathways | The ultimate result of ROS accumulation and GPX4 inhibition, leading to programmed cell death of the cancer cell. | researchgate.netacs.org |
Future research in this domain will likely focus on designing new propiolate derivatives with enhanced selectivity for specific P450 isozymes, improving their pharmacokinetic properties, and exploring their efficacy in combination with other cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Nitrophenyl propiolate, and how can reaction efficiency be optimized?
- Methodological Answer : The Steglich esterification is a robust method for synthesizing propiolate esters. React 4-nitrophenol with propiolic acid derivatives (e.g., propiolic anhydride) using a carbodiimide coupling agent (e.g., DCC) and a catalytic base (e.g., DMAP). Monitor reaction progress via TLC and optimize yield by controlling stoichiometry (1:1.2 molar ratio of phenol to anhydride) and temperature (0–25°C). Purify via column chromatography using ethyl acetate/hexane gradients .
Q. How should researchers characterize this compound to confirm purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm ester linkage via carbonyl resonance (~165–170 ppm) and aromatic proton splitting patterns (meta-substituted nitro group) .
- FT-IR : Identify ester C=O stretch (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹) .
- GC-MS/HPLC : Assess purity (>95%) and detect byproducts like unreacted 4-nitrophenol .
Q. What are the primary applications of this compound in enzymatic assays?
- Methodological Answer : This compound serves as a chromogenic substrate for esterase/lipase activity assays. Hydrolysis releases 4-nitrophenol, detectable at 405 nm. Optimize assay conditions:
- Buffer : Use pH 7–8 phosphate buffer for optimal enzyme activity.
- Substrate Concentration : 0.1–5 mM, depending on enzyme Km .
- Quenching : Terminate reactions with 1 M NaOH to stabilize the chromophore .
Q. What precautions are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles) due to nitro group toxicity. Follow PRTR guidelines for waste disposal .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic acyl substitutions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian software) to analyze frontier molecular orbitals (FMOs) and global reactivity indices (electrophilicity, nucleophilicity). Compare HOMO-LUMO gaps between propiolate esters and nucleophiles to predict regioselectivity. Validate with experimental kinetic data .
Q. How should researchers address contradictions in kinetic data from hydrolysis assays using this compound?
- Methodological Answer :
- Purity Verification : Re-analyze substrate purity via GC/HPLC to rule out degradation .
- Interference Checks : Test for background hydrolysis in buffer-only controls.
- Enzyme Stability : Pre-incubate enzymes at assay temperatures to confirm activity retention .
Q. What strategies enable the development of this compound derivatives for novel biochemical applications?
- Methodological Answer : Functionalize the propiolate moiety via:
- Click Chemistry : Incorporate azide groups for Huisgen cycloaddition to create bifunctional probes.
- Photolabile Modifications : Attach caging groups (e.g., nitroveratryl) for light-activated substrate release .
Q. What are the limitations of using this compound in high-throughput screening (HTS) platforms?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
